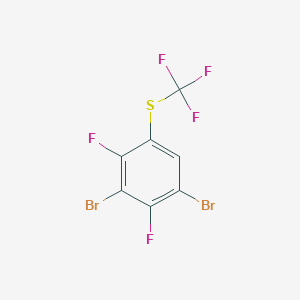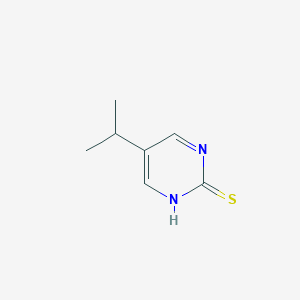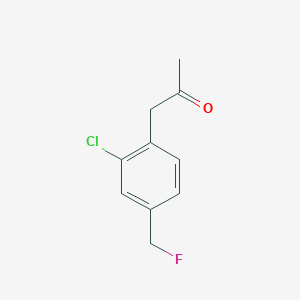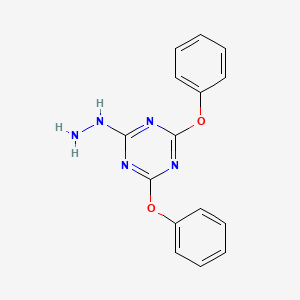
1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two phenoxy groups at the 4 and 6 positions and a hydrazone group at the 2 position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone typically involves the reaction of 1,3,5-triazin-2-one with phenol derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy groups. The hydrazone group is introduced through the reaction of the triazine derivative with hydrazine or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of triazine derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and proteins, depending on its structure and functional groups. The hydrazone group is particularly important for its biological activity, as it can form stable complexes with metal ions and other biomolecules, thereby modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: The parent compound of the triazine family, known for its wide range of applications in chemistry and industry.
4,6-Diphenyl-1,3,5-triazine: A similar compound with phenyl groups instead of phenoxy groups, used in the synthesis of various organic compounds.
1,3,5-Triazin-2(1H)-one: The core structure of the compound, used as a building block for the synthesis of more complex triazine derivatives.
Uniqueness
1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone is unique due to the presence of both phenoxy and hydrazone groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
101102-31-2 |
|---|---|
Molekularformel |
C15H13N5O2 |
Molekulargewicht |
295.30 g/mol |
IUPAC-Name |
(4,6-diphenoxy-1,3,5-triazin-2-yl)hydrazine |
InChI |
InChI=1S/C15H13N5O2/c16-20-13-17-14(21-11-7-3-1-4-8-11)19-15(18-13)22-12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,19,20) |
InChI-Schlüssel |
CPKNJMDICSGGQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NN)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


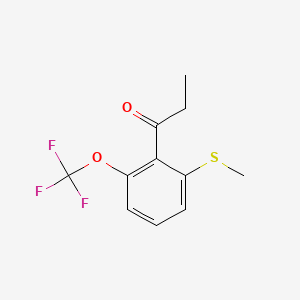
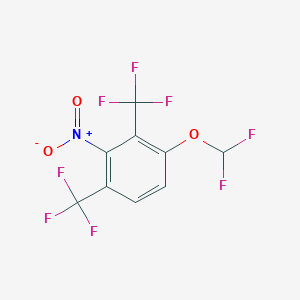
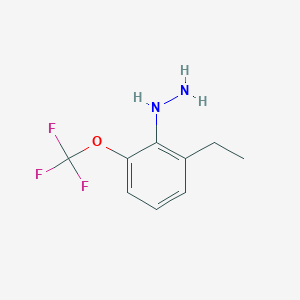
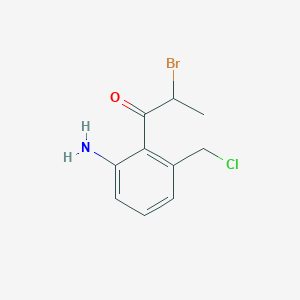


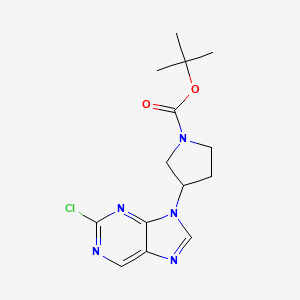

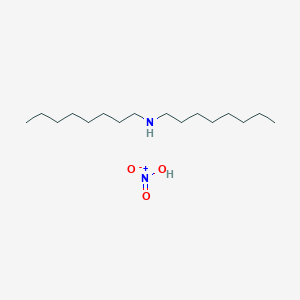
![Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane](/img/structure/B14064719.png)
